Methyl icosa-8,11,14-trienoate
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Overview
Description
Methyl icosa-8,11,14-trienoate, also known as methyl (11Z,14Z,17Z)-icosa-11,14,17-trienoate, is a fatty acid methyl ester with the molecular formula C21H36O2 and a molecular weight of 320.5093 g/mol . This compound is a derivative of eicosatrienoic acid and is characterized by the presence of three double bonds at the 8th, 11th, and 14th positions in the carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl icosa-8,11,14-trienoate can be synthesized through the esterification of eicosatrienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl icosa-8,11,14-trienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Methyl icosa-8,11,14-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of bio-based lubricants and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of methyl icosa-8,11,14-trienoate involves its interaction with cellular lipid membranes and enzymes involved in fatty acid metabolism. It can modulate the activity of enzymes such as cyclooxygenases and lipoxygenases, which are involved in the biosynthesis of inflammatory mediators . Additionally, its incorporation into cellular membranes can affect membrane fluidity and signaling pathways .
Comparison with Similar Compounds
- **Methyl icosa-
Methyl icosa-11,14,17-trienoate: Another isomer with double bonds at different positions.
Methyl icosa-8,11,14-tetraenoate: Contains an additional double bond.
Properties
Molecular Formula |
C21H36O2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methyl icosa-8,11,14-trienoate |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3 |
InChI Key |
QHATYOWJCAQINT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC |
Origin of Product |
United States |
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